Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H13ClFN3O2S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13ClFN3O2S
- Molecular Weight : 365.81 g/mol
- CAS Number : 1236208-59-5
The compound's biological activity is primarily attributed to its interaction with key molecular targets in biological systems. It is believed to modulate enzyme activities and receptor functions, which may lead to various therapeutic effects, including:
- Anticancer Activity : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways.
- Anti-inflammatory Effects : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of thiazole and dihydropyrimidine can effectively inhibit tumor growth in vitro and in vivo.
Compound | IC50 (μM) | Cancer Type | Reference |
---|---|---|---|
Compound A | 0.76 | Breast Cancer | |
Compound B | 1.25 | Lung Cancer | |
This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through COX enzyme assays. In a comparative study, it was found to be a potent inhibitor of COX-2, with an IC50 value comparable to established anti-inflammatory drugs.
Case Studies
- In Vitro Studies : A series of experiments were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant cell death at concentrations above 1 μM, suggesting its potential as a chemotherapeutic agent.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, highlighting its efficacy in a physiological context.
- Inflammation Models : In models of induced inflammation, the compound significantly reduced edema and pain responses compared to vehicle controls, reinforcing its anti-inflammatory properties.
Properties
Molecular Formula |
C16H13ClFN3O2S |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
methyl (4S)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H13ClFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)/t13-/m1/s1 |
InChI Key |
QMZPEPRAOFNSQH-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C([C@H](N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.